Ethyl 5-bromovalerate is an organic ester with the chemical formula C7H13BrO2. It is a colorless liquid at room temperature [, ].
This compound gains significance in research due to the presence of a reactive bromine (Br) atom attached to a five-carbon chain (valerate). This combination allows chemists to introduce the desired functionality (often a carboxylic acid) into more complex molecules [].
Ethyl 5-bromovalerate possesses a linear structure with three key features:
Ethyl 5-bromovalerate is a versatile intermediate used in various organic syntheses. Here are two notable examples:
Ethyl 5-bromovalerate reacts with homocysteine (an amino acid) in the presence of a base to form S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine, which are valuable research tools for studying protein-protein interactions [].
Balanced chemical equation (general representation):
Ethyl 5-bromovalerate + Homocysteine (base) -> Carboxyalkylated Homocysteine Derivative + HBr
Ethyl 5-bromovalerate can be converted to ethyl 5-azidovalerate, a key intermediate in the synthesis of bioactive molecules, through a nucleophilic substitution reaction with sodium azide (NaN3) [].
Balanced chemical equation:
Ethyl 5-bromovalerate + NaN3 -> Ethyl 5-Azidovalerate + NaBr
Ethyl 5-bromovalerate does not have a direct biological effect and is not used for its own pharmacological properties. It acts as a chemical intermediate to introduce functionalities into other molecules.
Ethyl 5-bromovalerate is likely to exhibit some of the following hazards:
Irritant